molecular formula C13H12N2O2 B5712556 3-(2-furyl)-N-(5-methyl-2-pyridinyl)acrylamide

3-(2-furyl)-N-(5-methyl-2-pyridinyl)acrylamide

Cat. No. B5712556
M. Wt: 228.25 g/mol
InChI Key: FBWGPENBYWVVFF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(5-methyl-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FMA, and is a member of the acrylamide family of compounds. FMA has been shown to have a variety of effects on living organisms, and is of interest to researchers in a number of fields.

Mechanism of Action

The mechanism of action of FMA is not fully understood, but it is believed to interact with ion channels in living cells. FMA has been shown to selectively inhibit certain types of ion channels, which can have a variety of effects on cellular function. FMA has also been shown to modulate the activity of certain enzymes, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
FMA has been shown to have a variety of biochemical and physiological effects on living organisms. In vitro studies have demonstrated that FMA can inhibit the growth of cancer cells, and can modulate the immune response. FMA has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMA in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more targeted way. However, FMA can be difficult to work with, and its synthesis requires specialized equipment and expertise. Additionally, FMA can be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on FMA. One area of interest is the development of more selective analogs of FMA, which may have improved properties for use in scientific research. Additionally, FMA may have potential applications in the treatment of a variety of diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of FMA, and to explore its potential applications in these areas.

Synthesis Methods

The synthesis of FMA is a complex process that requires specialized equipment and expertise. The most common method for synthesizing FMA involves the reaction of 2-furylboronic acid and 5-methyl-2-pyridinecarboxaldehyde with acryloyl chloride in the presence of a palladium catalyst. This reaction produces FMA as a yellow powder.

Scientific Research Applications

FMA has been the subject of a significant amount of scientific research, and has been shown to have a number of potential applications. One of the most promising areas of research involves the use of FMA as a tool for studying the function of ion channels in living cells. FMA has also been studied for its potential use as an anti-cancer agent, as well as its ability to modulate the immune system.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-4-6-12(14-9-10)15-13(16)7-5-11-3-2-8-17-11/h2-9H,1H3,(H,14,15,16)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWGPENBYWVVFF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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